2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazole core substituted with a thiophen-2-yl group at position 5 and an acetamide-linked phenyl group at position 2. Its structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anti-exudative properties, as inferred from related analogs .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVZUGCVYWGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling Reactions: The thiophene and triazole rings are then coupled with phenylacetamide through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazole Core
Heterocyclic Modifications at Position 5
- Pyridyl Substitution: Replacing thiophen-2-yl with 2-pyridyl (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides) enhances anti-inflammatory activity. Compound AS111 (N-(3-methylphenyl) derivative) showed 1.28-fold higher activity than diclofenac in rat formalin edema models .
- Furan-2-yl Substitution: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides exhibit anti-exudative effects. Substituents on the phenyl ring (e.g., fluorine, chlorine, methoxy) further optimize activity .
Alkyl/Aryl Modifications at Position 4
Acetamide-Linked Phenyl Ring Modifications
- Substituents on the Phenyl Group: Tolyl Derivatives: N-(4-methylphenyl) analogs (e.g., 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide) show improved binding affinity due to steric and electronic effects . Sulfamoylphenyl Derivatives: Quinazolinone-linked compounds (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) exhibit high melting points (269–315°C), suggesting strong crystalline packing and thermal stability .
Pharmacological Activity Profiles
Key Research Findings and Implications
- Anti-Inflammatory Activity : The 2-pyridyl analog AS111 outperforms diclofenac, highlighting the importance of heterocyclic choice .
- Anti-Exudative Potential: Furan-2-yl derivatives with halogenated phenyl groups suggest a role for electron-withdrawing substituents in enhancing activity .
- Structural Stability : High melting points in sulfamoylphenyl derivatives correlate with robust crystalline structures, advantageous for formulation .
Biological Activity
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antioxidant, antimicrobial, and stress-protective properties. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities associated with this compound include:
Antioxidant Activity
A detailed study assessed the antioxidant capacity of various triazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity. The mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation processes.
Stress-Protective Properties
In a controlled experimental setup:
- Subjects : White outbred rats were used to evaluate behavioral changes post-stress exposure.
- Methodology : Animals were subjected to a 6-hour immobilization stress followed by treatment with the compound.
- Findings : Behavioral assessments showed increased exploration in the "Open Field" test and improved memory retention in the "Morris Water Labyrinth," indicative of reduced anxiety and enhanced cognitive function post-treatment.
| Parameter | Control Group | Treated Group |
|---|---|---|
| SOD Activity (U/mg protein) | 5.0 ± 0.5 | 8.1 ± 0.7 |
| Catalase Activity (U/mg protein) | 10.0 ± 1.0 | 15.3 ± 1.2 |
| TBA Reactants (μM) | 12.0 ± 1.5 | 7.0 ± 1.0 |
| Diene Conjugates (μM) | 15.0 ± 2.0 | 9.5 ± 1.5 |
Antimicrobial Potential
While specific studies on this compound's antimicrobial activity are sparse, related triazole compounds have shown effectiveness against various pathogens:
- Bacterial Inhibition : Triazoles are known to inhibit bacterial growth by disrupting cell wall synthesis.
- Fungal Inhibition : They also demonstrate efficacy against fungal infections by inhibiting ergosterol biosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
